6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12-10(7-8)14(19)18(20)13(17-12)9-3-1-2-4-11(9)16/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSAWSMBCNOJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and anthranilic acid.
Cyclization: The reaction between 2-chlorobenzonitrile and anthranilic acid under acidic or basic conditions leads to the formation of the quinazolinone core.
Hydroxylation: The hydroxy group at the 3-position is introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro and 2-chlorophenyl groups undergo nucleophilic substitution under basic or catalytic conditions.
Key Findings:
-
Substitution at the 6-position shows higher reactivity due to steric accessibility compared to the 2-chlorophenyl group .
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Electron-withdrawing groups on incoming nucleophiles enhance reaction rates by stabilizing transition states .
Oxidation and Reduction Reactions
The 3-hydroxy group and quinazolinone core participate in redox transformations.
Mechanistic Insights:
-
Oxidation of the 3-hydroxy group proceeds via a radical intermediate, confirmed by ESR spectroscopy .
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Reduction of the 4(3H)-quinazolinone core generates a dihydro derivative, altering π-conjugation and bioactivity .
Heterocyclic Core Modifications
The quinazolinone scaffold undergoes ring-functionalization reactions.
Synthetic Advantages:
-
Microwave-assisted annulation reduces reaction times from hours to minutes while maintaining >85% yields .
-
Three-component reactions enable rapid diversification of the core structure without metal catalysts .
Stability and Reactivity Trends
A comparative analysis of functional group reactivity:
| Functional Group | Reactivity Order | Dominant Pathway |
|---|---|---|
| 6-Chloro | 1st | Nucleophilic substitution |
| 3-Hydroxy | 2nd | Oxidation/Reduction |
| 2-Chlorophenyl | 3rd | Electrophilic aromatic substitution |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Quinazolinone derivatives exhibit diverse biological activities depending on substitutions at positions 2, 3, and 4. Below is a comparative analysis of the target compound with key analogs:
Antimicrobial Activity
- 2,3-Disubstituted Analogs: Compounds like 3-(aryl)-2-(2-chlorophenyl)-6-substituted quinazolinones (e.g., Hassanzadeh’s derivatives) showed moderate to high antibacterial effects against gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans) . The presence of a 2-(2-chlorophenyl) group correlates with broad-spectrum activity, but the absence of a 3-hydroxy group in these analogs suggests that polar substituents at position 3 may fine-tune specificity.
- Phenolic Derivatives: Quinazolinones with phenolic groups (e.g., compound 5h in ) demonstrated radical scavenging and antioxidant activities, which could synergize with antimicrobial effects .
Antitumor and Cytotoxic Activity
- chloro) may influence target selectivity .
- 6-Methyl and 3-Benzyl Analogs: Derivatives such as 6-methyl-3-phenyl and 3-benzyl-4(3H)-quinazolinones showed antitumor activity via enzyme inhibition (e.g., EGFR or DHFR), highlighting the role of lipophilic substituents at position 3 in cellular penetration .
CNS Activity
- Mecloqualone (): 2-Methyl-3-(2-chlorophenyl)-4(3H)-quinazolinone is a sedative-hypnotic agent. Its 2-methyl and 3-(2-chlorophenyl) groups are critical for CNS activity, whereas the target compound’s 3-hydroxy and 6-chloro substitutions likely reduce blood-brain barrier permeability, shifting applications away from psychoactivity .
- Anticonvulsant Derivatives: 3-(o-Chlorophenyl)-2-substituted quinazolinones (e.g., compound 8i in ) protected against maximal electroshock seizures (MES), but neurotoxicity was linked to substituent bulkiness . The target’s 3-hydroxy group may mitigate toxicity through improved metabolic clearance.
Receptor Modulation
- mGlu7 Receptor Modulators : ALX-065 (2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one) is a negative allosteric modulator of mGlu7 with an IC50 of 4.65 µM. The 2-(2-chlorophenyl) group is essential for binding, but the target compound’s 3-hydroxy substitution could alter affinity or selectivity .
Key Research Findings Table
Biological Activity
6-Chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antibacterial, and antioxidant properties.
- Molecular Formula : C14H9ClN2O2
- Molecular Weight : 272.69 g/mol
- InChI : InChI=1S/C14H9ClN2O2/c15-8-5-6-11-10(7-8)14(19)17-13(16-11)9-3-1-2-4-12(9)18/h1-7,18H,(H,16,17,19)
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound this compound has shown promising results in various studies:
- Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of several quinazolinone derivatives on cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The compound exhibited significant cytotoxic activity, with an IC50 value indicating effective inhibition of cell growth in a dose-dependent manner .
- Specifically, compound A3 from a related study demonstrated IC50 values of 10 μM against PC3 cells and 12 μM against HT-29 cells, suggesting strong anticancer properties .
Antibacterial Activity
The antibacterial properties of quinazolinones have also been explored:
- Inhibition Studies :
- The compound has shown inhibitory effects against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating its potential as an antibacterial agent .
- For instance, derivatives with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 4.69 µM for some derivatives .
Antioxidant Activity
The antioxidant properties of quinazolinones are critical for their therapeutic applications:
- Evaluation Methods :
- Research has utilized multiple assays (e.g., ABTS and CUPRAC) to evaluate the antioxidant capacity of quinazolinone derivatives. The presence of hydroxyl groups significantly enhances antioxidant activity .
- For example, certain derivatives exhibited TEAC values comparable to Trolox, a standard antioxidant reference .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones:
- Key Findings :
- Substituents at specific positions on the quinazolinone skeleton significantly influence biological activity. Hydroxyl groups in ortho or para positions enhance both antioxidant and cytotoxic properties .
- Compounds with electron-donating groups generally exhibit improved activity against cancer cells and bacteria due to increased reactivity and interaction with biological targets .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Hepatitis B Virus :
Summary Table of Biological Activities
Q & A
Q. How do conflicting reports on PARP-1 inhibition potency (e.g., FR247304 vs. PJ34) inform structure-based drug design?
- Resolution : FR247304’s Ki of 35 nM (vs. PJ34’s µM-range Ki) stems from its 5-chloro-2-[3-(4-phenyl-3,6-dihydropyridinyl)propyl] moiety, which better occupies the PARP-1 NAD+ binding pocket . Molecular dynamics simulations highlight critical hydrogen bonds (e.g., with Ser904 and Gly863) absent in weaker inhibitors .
Methodological Best Practices
- Synthetic Reproducibility : Use anhydrous conditions for SnCl₂ reductions to prevent hydrolysis .
- Biological Assays : Include positive controls (e.g., Indomethacin for anti-inflammatory tests ) and validate cell models (e.g., H₂O₂-treated PC12 cells for oxidative stress ).
- Data Reporting : Adhere to OECD guidelines for physicochemical properties and bioactivity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
